![molecular formula C12H17BBrNO3 B3251835 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester CAS No. 2121512-66-9](/img/structure/B3251835.png)
2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester
Overview
Description
Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign organoboron reagents .
Molecular Structure Analysis
The structure of boronic esters includes a boron atom bonded to two oxygen atoms and an organic group. The planarity of the oxygen-boron-oxygen motif plays an important role in minimising steric interactions .Chemical Reactions Analysis
Boronic esters are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has also been reported .Physical And Chemical Properties Analysis
Boronic esters are generally stable and readily prepared . The steric parameters of the Bpin group in boronic esters have been determined, including the A-value, ligand cone angle, and percent buried volume .Scientific Research Applications
AXL Receptor Tyrosine Kinase Inhibition
- AXL receptor tyrosine kinase (AXL) plays a role in cancer progression, metastasis, and drug resistance. Researchers have explored this compound as an AXL inhibitor . By blocking AXL signaling, it may suppress tumor growth and enhance chemotherapy efficacy .
Triazolopyrimidine Derivatives
- 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester serves as a precursor for triazolopyrimidine derivatives . These compounds exhibit diverse biological activities, including antiviral, antibacterial, and antitumor properties. Researchers modify the pyridine ring to create novel derivatives with improved pharmacological profiles .
Protodeboronation Strategies
- Protodeboronation reactions involving pinacol boronic esters are essential for creating complex molecules. Researchers have explored this compound in catalytic protodeboronation processes. For example, it can be used to access indolizidine derivatives with high diastereoselectivity .
Materials Science and Organic Electronics
Mechanism of Action
Target of Action
Boronic esters, in general, are often used in organic synthesis and are known to interact with various organic compounds .
Mode of Action
The compound is a boronic ester, which is a type of organoboron compound. These compounds are often used as reagents in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex in a process known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context in which it is used.
Pharmacokinetics
Boronic esters are generally considered to be stable and readily prepared .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds.
Action Environment
The action of 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester, like other boronic esters, is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . Additionally, the stability of the compound can be affected by temperature and pH .
Future Directions
properties
IUPAC Name |
2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-5)10(14)15-7-8/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGSBLEDJXTHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140823 | |
Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester | |
CAS RN |
2121512-66-9 | |
Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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